molecular formula C7H10O2 B1176134 PTA1 protein CAS No. 148349-41-1

PTA1 protein

Cat. No.: B1176134
CAS No.: 148349-41-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PTA1 protein is a verified, essential subunit of the holo-Cleavage and Polyadenylation Factor (holo-CPF) complex in Saccharomyces cerevisiae (Baker's Yeast) . This multiprotein complex is the functional homolog of the mammalian Cleavage and Polyadenylation Specificity Factor (CPSF) and is fundamental for the cleavage and polyadenylation of mRNA and snoRNA 3' ends, a critical step in eukaryotic gene expression . Beyond its primary role in mRNA 3'-end formation, PTA1 is also implicated in pre-tRNA processing and termination of RNA polymerase II transcription . The protein binds directly to the phosphorylated C-terminal domain (CTD) of RNAPII, physically bridging the transcription and RNA processing machineries . With a molecular weight of approximately 88.5 kDa and a length of 785 amino acids, PTA1 is a key scaffold protein whose N-terminus is crucial for function, particularly through its interaction with protein phosphatase Ssu72 . This recombinant protein is an indispensable research tool for scientists studying the mechanics of transcription termination, RNA maturation, and tRNA biogenesis. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148349-41-1

Molecular Formula

C7H10O2

Synonyms

PTA1 protein

Origin of Product

United States

Saccharomyces Cerevisiae Pta1 Protein: Molecular and Cellular Biology

Genetic Organization and Transcriptional Regulation of the PTA1 Gene

Regulatory Elements and Factors Influencing PTA1 Expression

The transcriptional regulation of genes in Saccharomyces cerevisiae is a complex process governed by promoter elements, including upstream activating sequences (UASs) and TATA boxes, which serve as binding sites for various transcription factors. mdpi.combiorxiv.org These factors can recruit the RNA polymerase II machinery to initiate transcription. escholarship.org Gene expression can be modulated in response to cellular signals, such as environmental stress, which often triggers signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways that in turn activate specific transcription factors. nih.govmdpi.com

Despite a thorough understanding of these general mechanisms, specific regulatory elements and transcription factors that directly control the expression of the PTA1 gene have not been extensively characterized in published literature. As an essential gene encoding a core component of the RNA processing machinery, its expression is likely maintained at a steady level sufficient for cellular homeostasis, but the precise details of its transcriptional control remain an area for future investigation.

Functional Characterization in Nucleic Acid Metabolism

Pta1 functions as a crucial scaffold protein within the Cleavage and Polyadenylation Factor (CPF) complex, a large multisubunit machinery responsible for the 3'-end processing of RNA polymerase II transcripts. ebi.ac.uk Its modular structure allows it to interact with different partners, directing its activity towards distinct classes of RNA and thereby playing a multifaceted role in nucleic acid metabolism.

Role in Messenger RNA (mRNA) 3'-End Processing and Polyadenylation

The maturation of nearly all eukaryotic mRNAs requires cleavage at the 3'-end of the precursor transcript, followed by the addition of a polyadenosine (poly(A)) tail. This process is critical for mRNA stability, nuclear export, and efficient translation. Pta1 is an integral component of this mechanism. It is a subunit of Cleavage Factor II (CF II), which, along with other factors, is required for both the endonucleolytic cleavage of the pre-mRNA and the subsequent polyadenylation step. yeastgenome.org The C-terminal region of the Pta1 protein is particularly important for these functions, mediating interactions with other core CPF subunits. The scaffold function of Pta1 helps to assemble and stabilize the processing complex at the correct site on the pre-mRNA transcript, ensuring the efficiency and fidelity of 3'-end formation.

Involvement in RNA Polymerase II Transcription Termination Mechanisms

In yeast, the termination of transcription by RNA Polymerase II is tightly coupled to the 3'-end processing of the nascent transcript. yeastgenome.org The proper assembly and function of the CPF complex, including Pta1, on the growing RNA chain is a signal for the polymerase to cease transcription. By facilitating the cleavage of the pre-mRNA, Pta1 and its associated factors help to release the mature transcript from the transcription machinery. This event is a key step in a cascade that leads to the dissociation of RNA Polymerase II from the DNA template, preventing transcriptional read-through into downstream genes and other genomic elements. Therefore, Pta1's role in mRNA processing is mechanistically linked to the orderly termination of gene transcription.

Contribution to Precursor-tRNA (pre-tRNA) and Small Nucleolar RNA (snoRNA) Processing

Beyond its role in mRNA biogenesis, Pta1 is also involved in the processing of non-coding RNAs. The protein was first identified through a mutation, pta1-1, which caused the cellular accumulation of unprocessed, intron-containing pre-tRNAs. nih.govnih.gov This demonstrated an essential role for Pta1 in the complex series of events that lead to mature, functional tRNA molecules.

Furthermore, Pta1 has a distinct function in the 3'-end formation of snoRNAs, which are non-coding RNAs primarily involved in the modification of ribosomal RNAs. This function is largely mediated by the N-terminal domain of Pta1. ebi.ac.uk This region of the protein interacts with other processing factors, such as the phosphatase Ssu72, to facilitate the correct termination of snoRNA transcripts, which, unlike mRNAs, are not polyadenylated. ebi.ac.uk Research has shown that the N-terminal domain of Pta1 is essential for snoRNA processing but is dispensable for its role in mRNA 3'-end formation, highlighting the protein's functional modularity.

Pta1 Domain/Region Interacting Partner(s) Function Reference
N-terminal Domain Ssu72snoRNA transcription termination; stimulation of Ssu72 phosphatase activity. ebi.ac.uk
C-terminal Region Core CPF subunitsEssential for pre-mRNA cleavage and polyadenylation. nih.gov
Mutant Allele Phenotype Affected Process Reference
pta1-1Temperature-sensitive growth; accumulation of unspliced, end-trimmed pre-tRNAs.pre-tRNA processing nih.gov
pta1 C-terminal disruptionLethalGeneral cellular viability, likely due to failed mRNA processing. nih.gov

Molecular Interactions and Complex Assembly

The this compound is a central component of the intricate molecular machinery that carries out pre-mRNA 3'-end processing in Saccharomyces cerevisiae. Its function is intrinsically linked to its ability to engage in a wide array of protein-protein interactions, which are crucial for the assembly and activity of the processing complexes.

Interacting Protein Subunits within Macromolecular Assemblies (e.g., Ssu72, Pti1, Ysh1)

Pta1's role as a molecular organizer is exemplified by its direct interactions with several key subunits of the CPF complex. These interactions are mediated by distinct regions within the this compound, allowing it to connect different functional modules of the processing machinery.

Ssu72: Pta1 physically and genetically interacts with Ssu72, a phosphatase subunit of the CPF complex. nih.govresearchgate.netnih.gov This interaction is crucial for the proper functioning of Ssu72 and is mediated by the N-terminal region of Pta1. Specifically, the first 300 amino acids of Pta1 are important for this interaction. nih.gov The association between Pta1 and Ssu72 is not only structural but also regulatory, as the N-terminus of Pta1 is thought to have an inhibitory effect on 3'-end processing that is neutralized upon binding to Ssu72. nih.govnih.gov

Pti1: Pta1 also directly interacts with Pti1, another essential component of the CPF complex. This interaction is mediated by a region within Pta1 that is distinct from its Ssu72-binding domain. nih.gov

Ysh1: A critical interaction for the core function of the CPF complex is the association of Pta1 with Ysh1, the endonuclease subunit responsible for cleaving the pre-mRNA. nih.gov This interaction is mediated by the C-terminal region of Pta1. nih.gov The binding of Pta1 to Ysh1 is essential for both the cleavage and polyadenylation steps of pre-mRNA processing. nih.gov

The following table summarizes the key interacting partners of Pta1 within the CPF complex and the corresponding interacting regions on Pta1.

Interacting ProteinFunction within CPFPta1 Interacting Region
Ssu72Phosphatase, involved in transcription termination and 3'-end processingN-terminal (first 300 amino acids) nih.gov
Pti1Essential component of CPFDistinct region from Ssu72 and Ysh1 binding sites nih.gov
Ysh1Endonuclease, catalyzes pre-mRNA cleavageC-terminal nih.gov

Elucidation of Scaffold Protein Mechanisms in RNA Processing Complexes

The multitude of its interactions with various CPF subunits strongly supports the role of Pta1 as a scaffold protein. nih.govnih.gov A scaffold protein serves as a platform to organize and coordinate the activities of other proteins within a complex. Pta1 fulfills this role by bringing together different enzymatic and structural components of the CPF, thereby ensuring the efficiency and fidelity of pre-mRNA 3'-end processing. nih.gov Its elongated structure, predicted by the presence of repeated helical motifs, likely provides the necessary surface area and spatial organization to accommodate its various binding partners. By tethering different subunits, Pta1 facilitates the sequential and coordinated actions of cleavage, polyadenylation, and transcription termination. The human homolog of Pta1, Symplekin, is also proposed to function as a scaffold, suggesting a conserved mechanism across eukaryotes. nih.govnih.gov

Structural Biology and Domain-Specific Functions

Analysis of Conserved Protein Domains (e.g., N-terminal domain, HEAT domain)

Pta1 possesses distinct domains that are conserved to varying degrees across different species.

N-terminal Domain: The N-terminal region of Pta1 is essential for its function. nih.govnih.gov This domain is responsible for the interaction with the Ssu72 phosphatase. nih.gov Structurally, the N-terminal domain of Pta1 is predicted to have an ARM (Armadillo) or HEAT (Huntingtin, Elongation factor 3, A subunit of protein phosphatase 2A, and TOR1) fold, which consists of repeating pairs of anti-parallel alpha-helices. ebi.ac.uk This type of structure is well-suited for mediating protein-protein interactions.

HEAT Domain: HEAT repeats are structural motifs composed of two alpha-helices linked by a short loop, which can form extended, flexible structures. cellsignal.comwikipedia.orgproteopedia.orgebi.ac.uk While the entire this compound is not composed of HEAT repeats, its N-terminal domain exhibits characteristics of a HEAT-like fold. ebi.ac.uk These domains are known to act as protein-protein interaction surfaces, which is consistent with the function of Pta1's N-terminus in binding Ssu72. cellsignal.comebi.ac.uk The flexible nature of HEAT repeat-containing structures allows for conformational changes that can be important for the regulation of complex assembly and function. nih.gov

Investigations into Structure-Function Relationships of Pta1 Domains

The different domains of Pta1 have distinct and critical roles in the context of the CPF complex.

N-terminal Domain Function: Deletion of the first 75 amino acids of the N-terminus of Pta1 leads to defects in snoRNA termination and dephosphorylation of the RNA polymerase II C-terminal domain, a function associated with Ssu72. nih.govnih.gov However, this deletion does not impair pre-mRNA 3'-end processing, indicating a separation of functions within the this compound. nih.govnih.gov The N-terminal domain, through its interaction with Ssu72, appears to play a key role in coupling transcription termination with RNA processing. nih.gov Furthermore, this domain has been suggested to have an inhibitory effect on 3'-end processing that is relieved by its interaction with Ssu72. nih.govnih.gov

C-terminal Domain Function: The C-terminal region of Pta1 is essential for its interaction with the core CPF subunit Ysh1 and is indispensable for both cleavage and polyadenylation of pre-mRNAs. nih.gov This highlights the critical role of the C-terminus in the central enzymatic activities of the CPF complex.

The modular nature of Pta1, with distinct domains responsible for interacting with different partners, provides a structural basis for its function as a scaffold that integrates multiple steps in gene expression.

The table below summarizes the known functions associated with the major domains of Pta1.

Pta1 DomainAssociated Function(s)Key Interacting Partner(s)
N-terminal DomainsnoRNA transcription termination, RNA polymerase II CTD dephosphorylation, potential regulation of 3'-end processing nih.govnih.govnih.govSsu72 nih.gov
C-terminal DomainPre-mRNA cleavage and polyadenylation nih.govYsh1 nih.gov

Genetic Perturbations and Their Phenotypic Consequences

The essential nature of the PTA1 gene in Saccharomyces cerevisiae underscores its critical role in cellular function. Genetic studies involving deletion mutants and specific conditional alleles have been instrumental in elucidating the precise contributions of the this compound to various cellular processes.

Impact of Deletion Mutants and Specific Alleles on Cellular Processes

Complete deletion of the PTA1 gene is lethal in S. cerevisiae, demonstrating that Pta1 function is indispensable for cell viability. This lethal phenotype is a direct consequence of the protein's central role in the biogenesis of essential RNA molecules. Pta1 is a key component of the Cleavage and Polyadenylation Factor (CPF), which is crucial for the 3'-end processing of messenger RNA (mRNA) precursors. This process, involving endonucleolytic cleavage followed by the addition of a poly(A) tail, is vital for mRNA stability, nuclear export, and efficient translation. Consequently, the absence of Pta1 disrupts the production of virtually all functional mRNAs, leading to a global shutdown of protein synthesis and subsequent cell death.

Beyond its role in mRNA processing, Pta1 is also implicated in the processing of transfer RNA (tRNA) precursors. Specific mutations in PTA1 can lead to the accumulation of unprocessed pre-tRNAs, indicating a failure in their maturation. As tRNAs are essential adaptors in protein synthesis, this disruption further contributes to the severe consequences of Pta1 dysfunction.

One of the most well-characterized alleles is pta1-1, a conditional mutant that harbors an ochre mutation. This mutation results in a temperature-sensitive phenotype, where cells are viable at a permissive temperature but exhibit growth defects and eventual lethality at a restrictive temperature. The pta1-1 allele has been shown to impair both the cleavage and polyadenylation steps of mRNA 3'-end formation in vitro. This leads to the accumulation of aberrant mRNA transcripts and inefficient protein production. Furthermore, strains carrying the pta1-1 allele accumulate intron-containing pre-tRNAs, confirming the dual role of Pta1 in both mRNA and tRNA processing pathways. The temperature-sensitive nature of this allele suggests that the truncated or partially functional this compound produced can support life under permissive conditions but fails to maintain its function at elevated temperatures.

Characterization of Conditional Mutants and Associated Growth Phenotypes

Conditional mutants, such as the aforementioned pta1-1, have been invaluable for studying the effects of Pta1 depletion without the immediate lethality of a full deletion. The primary growth phenotype associated with the pta1-1 mutant is temperature-sensitive growth. At non-permissive temperatures, these cells exhibit a rapid cessation of growth and lose viability.

Another interesting characteristic of the pta1-1 mutant is its osmotic-remedial growth phenotype. This means that the temperature-sensitive growth defect can be partially suppressed by increasing the osmolarity of the growth medium, for instance, by adding sorbitol. This phenomenon is often observed in mutants with defects in cell wall integrity or other cellular processes that are sensitive to osmotic stress. While the precise mechanism for this suppression in pta1-1 mutants is not fully understood, it suggests a potential link between RNA processing and the maintenance of cellular structural integrity.

Other conditional alleles of PTA1 have been identified, including temperature-sensitive (pta1-ts) and tetracycline-repressible promoter (pta1-td) alleles. These tools allow for the controlled depletion of the this compound, enabling researchers to study the temporal sequence of events following the loss of Pta1 function. Phenotypic analysis of these conditional mutants consistently reveals defects in cell cycle progression, with cells often arresting at specific stages, which is an expected consequence of disrupting the production of essential proteins required for cell division.

AlleleMutation TypeKey Phenotypic Consequences
pta1-ΔNull (Deletion)Lethal
pta1-1Conditional (Ochre)Temperature-sensitive growth, osmotic-remedial growth, accumulation of unprocessed pre-tRNAs, defects in mRNA 3'-end cleavage and polyadenylation
pta1-tsConditional (Temperature-Sensitive)Temperature-sensitive growth, defects in RNA processing
pta1-tdConditional (Tetracycline-repressible)Growth arrest upon tetracycline (B611298) addition, defects in RNA processing

Evolutionary Conservation and Divergence of Pta1 Orthologs

The fundamental nature of RNA processing in eukaryotes suggests that the machinery involved, including proteins like Pta1, would be conserved throughout evolution. Comparative analyses of Pta1 orthologs provide insights into the core conserved functions and lineage-specific adaptations of this essential protein.

Comparative Analysis with Metazoan Symplekin

Pta1 is the budding yeast ortholog of the metazoan protein Symplekin. Despite sharing a conserved function in 3'-end processing of RNA, the sequence conservation between yeast Pta1 and mammalian Symplekin is surprisingly low. This indicates a significant degree of evolutionary divergence at the primary amino acid sequence level.

However, functional parallels are evident. Both Pta1 and Symplekin act as scaffolding proteins within their respective 3'-end processing complexes. In yeast, Pta1 is a subunit of the CPF complex, while in metazoans, Symplekin is a component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex. Both proteins are crucial for the assembly and activity of these complexes. For instance, Symplekin interacts with the C-terminal domain of the largest subunit of RNA polymerase II and with other processing factors, thereby coupling transcription to RNA processing. Pta1 is believed to play a similar role in yeast.

Furthermore, Pta1 is a component of the APT (Associated with Pta1) complex in yeast, which is involved in the cleavage-independent termination of non-coding transcription. While a structurally analogous complex has not been identified in mammals, the functional roles of Symplekin in conjunction with other proteins suggest that it may also participate in similar cleavage-independent termination pathways. This functional conservation in the absence of high sequence identity highlights the concept of divergent evolution of protein sequences while maintaining essential molecular functions.

Conservation Across Fungal Species

Within the fungal kingdom, the core machinery for RNA processing is generally well-conserved. Orthologs of Pta1 can be identified in the genomes of a wide range of fungal species, from ascomycetes like Candida albicans and Schizosaccharomyces pombe to basidiomycetes. The presence of Pta1 orthologs in these diverse fungal lineages suggests that its essential functions in mRNA and tRNA processing are a shared, ancestral feature.

While comprehensive functional studies on Pta1 orthologs in other fungi are limited compared to S. cerevisiae, the conservation of key functional domains is expected. The N-terminal region of Pta1 contains a Symplekin/Pta1 domain, which is likely a critical platform for protein-protein interactions within the RNA processing machinery. It is anticipated that this domain, along with other interaction surfaces, will be under strong selective pressure to maintain the integrity of the processing complexes across different fungal species.

Human Platelet and T Cell Antigen 1 Pta1/tlisa1 Protein: Immunological and Cellular Roles

Identification and Molecular Classification

Discovery and Initial Characterization

Human Platelet and T Cell Antigen 1, also known as T lineage-specific activation antigen 1 (TLiSA1) or CD226, is a cell surface glycoprotein (B1211001) involved in various cellular processes within the immune system and in platelet function. The antigen initially described as TLiSA1 was identified as a T lineage-specific activation antigen involved in the differentiation of human cytotoxic T cells. nih.govfrontiersin.org Subsequently, this antigen was found on platelets and demonstrated involvement in platelet activation, leading to its renaming as platelet and T cell antigen 1 (PTA1). nih.govfrontiersin.orgnih.gov The identity between TLiSA1 and platelet PTA1 was later established through immunological criteria, internal peptide sequencing of the purified platelet glycoprotein, and sequencing of the platelet transcript. nih.govresearchgate.net

Initial characterization of the antigen detected with a monoclonal antibody, LeoA1, raised against activated human T cells, showed strong expression on T cells 48-72 hours after stimulation with phytohemagglutinin, with expression retained after 10 days of culture. nih.govresearchgate.net The antigen was found to be absent from a range of human T, B, myeloid, fibroblast, and tumor cell lines but present on the surface of the interleukin 2 (IL-2)-dependent gibbon cell line MLA-144. nih.govresearchgate.net Analysis by SDS-PAGE revealed a broad band around 70 kD in immunoprecipitates from activated human T cells and a single narrow band of 95 kD from MLA-144 cells. nih.govresearchgate.net Scatchard analysis indicated a maximum density of 66,000 copies per cell on the surface of MLC-activated T cell blasts. nih.govresearchgate.net Characterization of the platelet antigen, termed PTA1, revealed a glycoprotein with a molecular weight of approximately 67,000, exhibiting extensive N-linked carbohydrate, much of which appeared heavily sialylated. nih.govresearchgate.net The amino-terminal sequence of platelet PTA1 was determined as EEVLWHTSVPFAEXMSLEXVYPSM, indicating it had not been previously characterized. nih.govresearchgate.net

Classification as a Member of the Immunoglobulin Superfamily

PTA1/TLiSA1 (CD226) is classified as a member of the immunoglobulin superfamily (IgSF). nih.govfrontiersin.orgresearchgate.netwikipedia.org Proteins in the IgSF are characterized by shared structural features with immunoglobulins, possessing one or more immunoglobulin domains or folds. wikipedia.orgnih.govgnpbio.comresearchgate.net These domains typically contain 70-110 amino acids and feature a characteristic Ig fold, a sandwich-like structure formed by two sheets of antiparallel β-strands. wikipedia.orggnpbio.com

The structure of TLiSA1/PTA1 predicted from cDNA cloning revealed it to be a novel member of the IgSF with an unusual structure consisting of two variable (V) domains only, and no constant (C) domains. nih.govfrontiersin.orgresearchgate.net This structure is related to other IgSF members with adhesive functions. researchgate.net The spacing of the disulfide bridge-forming cysteines in the Ig domains is important for classification; V domains are typically larger (65-75 amino acids) compared to C domains (55-60 residues) and have an additional pair of β-strands. researchgate.net The Ig-D1 and Ig-D2 domains of TLiSA1/PTA1 have 71 and 70 amino acids separating the cysteines, respectively, which, along with sequence alignments and the presence of conserved DX(G/A)XYXC motifs, supports their classification as V domains. researchgate.net CD226 is described as a single-pass type-1 adhesion glycoprotein. wsu.edu The extracellular domain contains two immunoglobulin V-like domains and eight N-linked glycoprotein sites. frontiersin.org

Functional Contributions to Immune Cell Biology

Involvement in T Cell Differentiation Pathways

PTA1/TLiSA1 is implicated in T cell differentiation. nih.govnih.govresearchgate.netcapes.gov.br Initially described as a T lineage-specific activation antigen, it is involved in the differentiation of human cytotoxic T cells. nih.govfrontiersin.orgnih.gov Studies using a monoclonal antibody (LeoA1) against TLiSA1 showed that its presence from the beginning of coculture did not affect proliferation but inhibited the induction of both cytotoxic T lymphocytes (CTL) and anomalous killer (AK) cells from their precursors. nih.govresearchgate.net This inhibition of differentiation by LeoA1 was confirmed under limiting dilution conditions, showing a reduction in the frequency of CTL produced and a significant reduction (fourfold) in the frequency of AK cells generated. nih.govresearchgate.net

PTA1 (CD226) is expressed on the majority of T cells and is involved in intercellular adhesion, lymphocyte signaling, cytotoxicity, and lymphocyte secretion mediated by CTL. wsu.edu It is also involved in the activation of T cell cytotoxicity and leukocyte adhesion. wsu.edu CD226 mediates cellular adhesion to other cells bearing an unidentified ligand. wsu.edu Cross-linking of CD226 with antibodies causes cell activation. wsu.edu Phosphorylation of cytoplasmic serine is required for the interaction of CD226 with LFA-1 (CD11a/CD18). wsu.edu The LFA-1-associated molecule PTA-1 (CD226) on T cells forms a dynamic molecular complex with protein 4.1G and human discs large, which may provide the structural basis for a regulated molecular adhesive complex that serves to cluster and transport LFA-1 and associated molecules. nih.govresearchgate.net T cell stimulation with phorbol (B1677699) ester or PTA-1 cross-linking induces PTA-1 and 4.1G to associate tightly with the cytoskeleton. researchgate.netnih.gov

Data on T Cell Differentiation Involvement:

Cell TypeEffect of Anti-TLiSA1 AntibodyOutcomeSource
Cytotoxic T cell precursorsInhibition of inductionReduced frequency of CTL produced nih.govresearchgate.net
Anomalous killer cell precursorsInhibition of inductionFourfold reduced frequency of AK cells nih.govresearchgate.net

Role in Platelet Activation Mechanisms

PTA1 is expressed on the platelet membrane and is involved in platelet activation. nih.govnih.govresearchgate.net It is present at approximately 1,200 copies per platelet. nih.govresearchgate.net A monoclonal antibody detecting PTA1 stimulates platelet secretion and aggregation with a half-maximal response at approximately 10-8 M. nih.govresearchgate.net

Preliminary investigations into the mechanism by which PTA1 mediates platelet activation suggest the involvement of protein kinase C. nih.govresearchgate.net The 47-kDa protein of platelets is rapidly phosphorylated upon antibody-mediated activation. nih.govresearchgate.net During this process, PTA1 itself is also phosphorylated, as it is following platelet activation by other agonists such as collagen, thrombin, and 12-O-tetradecanoylphorbol 13-acetate. nih.govresearchgate.net These findings provided an early example of a cell surface glycoprotein directly involved in both platelet and T lymphocyte activation. nih.govresearchgate.net The mAb to CD226 initiates platelet activation and aggregation in a process dependent on the Fc receptor and protein kinase C activation. wsu.edu

Data on Platelet Expression and Activation:

CharacteristicValueSource
Copies per platelet~1,200 nih.govresearchgate.net
Half-maximal response (mAb)~10-8 M nih.govresearchgate.net
Molecular Weight (platelets)~67,000 (glycoprotein) nih.govresearchgate.net
Phosphorylation upon activationYes (by various agonists) nih.govresearchgate.net

Regulation of Expression and Intracellular Signaling Pathways

The expression of TLiSA1/PTA1 mRNA and surface protein in Jurkat cells is significantly stimulated by treatment with phorbol ester. nih.govresearchgate.netresearchgate.net However, the combined T cell proliferative signal of phorbol ester and ionophore greatly reduces or abrogates this response. nih.govresearchgate.netresearchgate.net This suppressive effect of the ionophore is not reversed by incorporating FK506 to inhibit calcineurin. nih.govresearchgate.netresearchgate.net

The intracellular domain of CD226 contains 60 amino acids with four tyrosine residues and one serine residue, which can recruit signal proteins after phosphorylation. frontiersin.org This reaction is based on the interaction between CD226 and its ligand. frontiersin.org Phosphorylation of cytoplasmic serine is required for the interaction of CD226 with LFA-1. wsu.edu Crosslinking of CD226 causes phosphorylation of tyrosine residues in DNAX accessory molecule-1 (DNAM-1), indicating a possible role in signaling. wsu.edu

In the context of Saccharomyces cerevisiae (yeast) Pta1, which is a component of the cleavage/polyadenylation factor (CPF) 3'-end processing complex, its N-terminal region is involved in transcription and processing. nih.govnih.gov A deletion of the first 75 amino acids (pta1-Δ75) causes thermosensitive growth. nih.govnih.gov The essential N terminus of yeast Pta1 is required for snoRNA transcription termination and Ssu72 function but is dispensable for pre-mRNA 3'-end processing. nih.govnih.gov Different regions of yeast Pta1 interact with CPF subunits, supporting the idea that Pta1 acts as a scaffold to organize CPF. nih.gov The first 300 amino acids of yeast Pta1 are sufficient for interactions with Ssu72. nih.gov Depletion of yeast Pta1 leads to a loss of Ssu72. nih.gov The amino terminus of yeast Pta1 may have an inhibitory effect that can be neutralized through interaction with Ssu72. nih.gov Yeast Pta1 is phosphorylated, and its phosphorylation inhibits the poly(A) addition step. nih.gov

In Penicillium chrysogenum, a PTA1 protein is described as a penicillin transcriptional activator 1. nih.gov This fungal PTA1 is involved in the regulation of penicillin biosynthesis genes. nih.gov It is shown to bind to a specific sequence (box A) in the bidirectional promoter region of the pcbAB-pcbC genes. nih.gov In a model showing glucose signal transduction in P. chrysogenum, interaction of PTA1 with a modified response regulator is proposed to activate penicillin gene expression when glucose is absent. nih.gov Formation of the DNA-PTA1 complex using extracts of glucose-grown cells is prevented by extracts of lactose-grown (glucose-limited) cells, suggesting a protein in glucose-limited cells interacts with PTA1 or modifies it, preventing the formation of the DNA-repressor protein complex that occurs in glucose-grown cells. nih.gov This indicates that catabolite regulation of penicillin biosynthesis is mediated by protein-protein and protein-DNA interactions involving this fungal PTA1. nih.gov

Transcriptional and Post-Translational Regulation of PTA1/TLiSA1 Expression

The expression of PTA1/TLiSA1 is subject to regulation at both the transcriptional and post-translational levels. In Jurkat cells, treatment with phorbol ester significantly stimulates both mRNA and surface protein expression of TLiSA1/PTA1. nih.govresearchgate.netresearchgate.net However, the combined T cell proliferative signal from phorbol ester and ionophore substantially reduces or abrogates this response. nih.govresearchgate.netresearchgate.net This suppressive effect of the ionophore is not reversed by the addition of FK506, an inhibitor of calcineurin. nih.govresearchgate.netresearchgate.net

Transforming growth factor beta (TGF beta) has been shown to down-regulate TLiSA1 expression. nih.gov Exogenous Interleukin-2 (IL-2) and, to a lesser extent, tumor necrosis factor alpha (TNF alpha) can augment TLiSA1 antigen expression in mixed lymphocyte cultures (MLC). nih.gov TGF beta inhibits the effects of these cytokines on differentiation and TLiSA1 expression. nih.gov Phytohaemagglutinin (PHA)-induced lymphoblasts also up-regulate surface TLiSA1 expression and show increased lymphokine-activated killer (LAK) activity in response to IL-2, both of which are inhibited by TGF beta. nih.gov

Post-translational modifications (PTMs) are crucial regulatory mechanisms that can influence protein activity, localization, expression, and interactions with other molecules. thermofisher.comnih.gov PTMs involve the covalent addition of functional groups or proteins, proteolytic cleavage, or degradation. thermofisher.comwikipedia.org Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. thermofisher.comnih.govmdpi.com These modifications can occur on amino acid side chains or at the protein's termini and can alter protein structure and function. wikipedia.orgmdpi.com While specific post-translational modifications of human PTA1/CD226 are not extensively detailed in the provided context, studies on related proteins and general PTM mechanisms suggest their potential importance. For instance, phosphorylation is a common PTM for controlling enzyme activity and is the most frequent change after translation. wikipedia.org Glycosylation can affect protein folding and stability. wikipedia.org Lipidation can target proteins to the cell membrane. wikipedia.org The cytoplasmic tail of human CD226 gets phosphorylated at Ser329 by PKC upon engagement with its ligands, which allows association with LFA-1. researchgate.net Subsequently, LFA-1 recruits the Fyn Src kinase to phosphorylate Tyr322 of CD226, initiating downstream signaling. researchgate.net

Downstream Signaling Events Triggered by PTA1/TLiSA1 Activity

PTA1/TLiSA1 functions as a signaling molecule, likely triggered by the engagement of an extracellular ligand or cellular counter-receptor. researchgate.net Cross-linking CD226 with antibodies can lead to the activation of T cells and aggregation of platelets. nih.gov Previous studies have shown that the cross-linking of LFA-1 induces tyrosine phosphorylation of CD226, potentially involving the Fyn protein tyrosine kinase. nih.gov

Upon engagement with its ligands CD112 and CD155, CD226 relocates to lipid rafts and associates with the actin cytoskeleton through interactions with 4.1G and the MAGUK family protein hDlg. researchgate.net The phosphorylation of the CD226 intracellular domain at Ser329 by PKC facilitates its association with LFA-1. researchgate.net LFA-1 then recruits Fyn, which phosphorylates CD226 at Tyr322, initiating downstream signaling pathways that lead to the phosphorylation of SLP-76 and Vav1. researchgate.net This signaling cascade is crucial for driving NK cell activation and may also contribute to synergistic effects with LFA-1. researchgate.net

In the context of T cell differentiation, the known signaling role of PTA1 suggests its implication in this process, possibly through the engagement of an adhesive ligand. nih.govresearchgate.netresearchgate.net Antibody-mediated platelet activation requires the intact Leo A1 antibody, suggesting a role for the Fc receptor and associated kinase. researchgate.net However, the inhibition of differentiation of precursor cytotoxic T lymphocytes (pCTL) into effector CTL by F(ab')2 fragments of the Leo A1 antibody suggests a potentially different signaling mechanism in this context. researchgate.net

PTA-1 (human CD226) associates with hDlg. researchgate.net In a resting state, PTA-1 associates with the C-terminal domain (CTD) of the FERM superfamily protein 4.1G. researchgate.net Upon activation, a ternary complex forms between PTA-1, hDlg, and 4.1G. researchgate.net In this activated state, the cytoplasmic tail of PTA-1 associates with the N-terminal extension domain of 4.1G, and its C-terminal PDZ-binding peptide binds to a PDZ module in hDlg. researchgate.net The HOOK domain of hDlg then associates with the FERM domain of 4.1G. researchgate.net This complex formation may expose the CTD and SA binding domain of 4.1G, potentially facilitating interactions with F-actin. researchgate.net

Table 1: Downstream Signaling Interactions of Human PTA1/CD226

Protein PartnerInteraction ContextPotential OutcomeSource
LFA-1Cross-linking, AssociationTyrosine phosphorylation of CD226, Recruitment of Fyn nih.govresearchgate.net
FynRecruited by LFA-1Phosphorylation of CD226 at Tyr322 researchgate.net
PKCPhosphorylates CD226Phosphorylation at Ser329, Association with LFA-1 researchgate.net
CD112Ligand EngagementRelocation to lipid rafts, Association with cytoskeleton researchgate.net
CD155Ligand EngagementRelocation to lipid rafts, Association with cytoskeleton researchgate.net
4.1GAssociation (resting and activated states)Linkage to actin cytoskeleton, Complex formation with hDlg researchgate.netresearchgate.net
hDlgAssociation (activated state)Complex formation with 4.1G, Linkage to actin cytoskeleton researchgate.netresearchgate.net
SLP-76Downstream of CD226 signalingPhosphorylation researchgate.net
Vav1Downstream of CD226 signalingPhosphorylation researchgate.net

Putative Ligand Interactions and Receptor Functionality

PTA1/TLiSA1 (CD226) functions as a receptor involved in cell-to-cell recognition and interaction, a common role for members of the immunoglobulin superfamily. nih.gov Its ligands have been identified as CD112 (Nectin-2) and CD155 (PVR/Nectin-like protein 5). sinobiological.comelabscience.comfrontiersin.org These ligands are members of the nectin and nectin-like protein families. sinobiological.comfrontiersin.org

CD226 binds to CD112 and CD155, mediating cellular adhesion to other cells expressing these ligands. sinobiological.comelabscience.com The binding of CD226 to CD155 on the surface of stressed cells, along with other NK cell receptor ligands, can trigger NK cell cytotoxicity. researchgate.net Similarly, the interaction between CD226 and CD112 can enhance mast cell degranulation in the presence of eosinophils. frontiersin.org

Research has confirmed the existence of a PTA1 ligand (PTA1L) on the surface of Colo205 cells. nih.govnih.gov Experiments using a PTA1/Ig fusion protein demonstrated specific staining of Colo205 cells and the blocking of adhesion between activated Jurkat cells and Colo205 cells by the fusion protein and a PTA1 monoclonal antibody. nih.govnih.gov This indicates that PTA1L is present on Colo205 cells and participates in this specific adhesion. nih.govnih.gov

CD226 competes with TIGIT, a co-inhibitory molecule, for binding to the same ligand, CD155. frontiersin.org This competitive interaction between CD226 and TIGIT plays a significant role in regulating immune responses, particularly in the context of T cell and NK cell activation and function. sinobiological.comfrontiersin.org

Table 2: Putative Ligands of Human PTA1/CD226

Ligand NameAlternative Name(s)Protein FamilySource
CD112Nectin-2Nectin-like protein family sinobiological.comfrontiersin.org
CD155PVR, Nectin-like protein 5Nectin family sinobiological.comfrontiersin.org
PTA1L nih.govnih.gov

PTA1/CD226 functions as a co-stimulatory receptor. nih.gov Upon interaction with its ligands, homodimeric CD226 plays important roles in NK cell and T cell activation and function. nih.gov CD226 can transmit an activating signal and induce the aggregation of lymphocyte function-associated antigen 1 (LFA-1) during the formation of the immunological synapse. researchgate.net CD226 may also be involved in cytoskeleton remodeling, a process central to TCR signaling and the formation of the immunological synapse. researchgate.netresearchgate.net

Advanced Methodological Approaches in Pta1 Protein Research

High-Throughput Proteomics for Interaction Discovery and Post-Translational Modification Analysis

High-throughput proteomics, particularly approaches based on mass spectrometry, are crucial for identifying proteins that interact with PTA1 and for characterizing its post-translational modifications (PTMs). These analyses provide fundamental insights into the protein complexes PTA1 is part of and how its activity is regulated by dynamic modifications.

Mass Spectrometry-Based Approaches for Protein Complex Composition

Mass spectrometry (MS) is a vital technique for the identification and quantification of molecules in complex biological samples, including proteins. thermofisher.com MS-based proteomics allows for the systematic study of protein attributes such as abundance, modifications, and interactions. thermofisher.comyoutube.com To determine the protein composition of complexes containing PTA1, techniques such as affinity capture coupled with mass spectrometry are employed. yeastgenome.org This method involves isolating PTA1 and its binding partners from cellular extracts through affinity purification, followed by the identification of the co-purified proteins using MS. thermofisher.com Studies on the S. cerevisiae CPF complex, which includes Pta1, have used these approaches to define its subunit composition and understand Pta1's role as a scaffold protein that organizes various factors involved in RNA processing. nih.govuniprot.orgebi.ac.ukgenecards.orgnih.gov For instance, research has shown that different regions of yeast Pta1 interact with specific CPF subunits like Ssu72, Pti1, and Ysh1, supporting its scaffolding function. nih.gov Immunoprecipitation followed by SDS-PAGE and subsequent analysis by Western blot or mass spectrometry is a standard workflow for identifying proteins that interact with a target protein such as Pta1. thermofisher.comresearchgate.netresearchgate.net

Investigation of Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are key regulators of protein function, influencing their activity, localization, stability, and interactions. cd-genomics.comthermofisher.commdpi.comnih.gov Mass spectrometry has significantly advanced the analysis of PTMs, enabling the identification of modification sites and, in some cases, their quantitative levels. thermofisher.commdpi.combiocompare.comnih.gov Common PTMs analyzed using MS include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. cd-genomics.comthermofisher.comcreative-proteomics.com For PTM analysis, proteins are typically enzymatically digested into peptides, and MS is utilized to obtain molecular mass information, which can reveal the presence of modifications. cd-genomics.com Workflows often involve enriching for specific types of modified peptides before MS analysis, particularly for less abundant modifications like phosphorylation. mdpi.combiocompare.comnih.gov Understanding the functional consequences of specific PTMs on PTA1 would involve correlating the presence or absence of a modification with alterations in PTA1's interactions with other proteins, its enzymatic activity (if applicable), or its cellular localization. While the provided search results discuss PTM analysis in general and note that PTMs regulate protein function, detailed findings on specific PTMs of PTA1 protein and their functional implications are not extensively described in the snippets. cd-genomics.comthermofisher.commdpi.comnih.gov However, given Pta1's integral role in protein complexes and RNA processing, it is highly probable that its function is modulated by regulatory PTMs.

Genetic Engineering Techniques for Functional Dissection

Genetic engineering techniques are fundamental for studying the function of this compound by allowing researchers to manipulate the gene encoding PTA1 and analyze the resulting phenotypic effects.

Targeted Gene Deletions and Insertions (e.g., CRISPR-Cas9 applications)

Targeted gene modifications, such as deletions and insertions, are powerful tools to investigate the necessity of a gene or specific protein domains for particular cellular processes. In yeast, targeted deletions of the PTA1 gene or specific regions within it have been used to study its essentiality and the roles of different protein segments. nih.govyeastgenome.orgnih.gov For example, deleting specific N-terminal amino acids of yeast Pta1 has shown their importance for snoRNA transcription termination and the function of the interacting protein Ssu72, while not affecting mRNA 3'-end processing. nih.govnih.gov The CRISPR-Cas9 system is a highly efficient and precise genome editing tool that allows for targeted alterations to DNA sequences, including gene knockouts, insertions, and specific point mutations. medlineplus.govyoutube.comnih.gov This technology can be applied to introduce specific mutations in the PTA1 gene to investigate the impact of single amino acid changes or domain alterations on protein function, interactions, or localization. nih.govuga.edu Techniques like degron-mediated depletion, which facilitates rapid protein degradation, have also been used to remove this compound quickly and study the immediate consequences on cellular processes and the stability of interacting proteins like Ssu72. nih.govnih.gov

Reporter Gene Assays for Expression Studies

Reporter gene assays are widely used molecular tools to investigate gene expression patterns and regulatory mechanisms. wikipedia.orgbmglabtech.com These assays involve creating a fusion between the promoter or regulatory sequence of a gene of interest, such as PTA1, and a reporter gene that encodes an easily detectable protein, such as green fluorescent protein (GFP), β-galactosidase, or luciferase. wikipedia.orgbmglabtech.com By measuring the activity or signal produced by the reporter protein, researchers can infer the transcriptional activity of the PTA1 gene under various conditions, in different cell types, or in response to specific stimuli. wikipedia.orgbmglabtech.com This approach provides insights into how PTA1 gene expression is regulated. While the search results mention the use of a massively parallel reporter assay in a context potentially related to RNA processing, specific details on reporter gene assays directly applied to study PTA1 gene expression were not provided. researchgate.net However, the general utility of reporter gene assays makes them a relevant method for investigating the transcriptional regulation of PTA1. wikipedia.orgbmglabtech.com

Advanced Microscopy and Imaging for Subcellular Localization and Dynamics

Advanced microscopy and imaging techniques are crucial for visualizing the location of this compound within the cell and observing its dynamic behavior. Determining the subcellular localization of a protein is frequently essential for understanding its function. addgene.orgneb.com

Fluorescence microscopy, including techniques such as immunofluorescence imaging, allows researchers to visualize the distribution and localization of specific proteins using fluorescently labeled antibodies or by creating fusions with fluorescent proteins like GFP. addgene.orgneb.comthermofisher.com This enables the determination of PTA1's location within the cell, such as in the nucleus or cytoplasm, or its presence in specific cellular structures or protein complexes. uniprot.orgnih.govgenecards.orgaddgene.orgneb.comnih.gov Studies have indicated that yeast Pta1 is located in the nucleus and is a component of the mRNA cleavage and polyadenylation specificity factor complex. uniprot.org Its human homolog, Symplekin, is also a nuclear protein and has been found at the cytoplasmic plaques of tight junctions in some cell types. nih.govgenecards.org By co-localizing PTA1 with known markers for various organelles or cellular compartments using fluorescence microscopy, researchers can determine its precise subcellular addresses. addgene.orgmdpi.com Live-cell imaging with fluorescent protein fusions can also provide insights into the dynamics of PTA1, such as its movement, assembly into complexes, or changes in localization in response to cellular events. neb.com Although specific detailed imaging studies of PTA1 dynamics were not extensively provided in the snippets, the general applicability of these advanced microscopy techniques makes them valuable for future research on PTA1. addgene.orgneb.comthermofisher.comnih.govmdpi.com

Live-Cell Imaging and Fluorescence Microscopy

Live-cell imaging and fluorescence microscopy techniques allow for the visualization of protein localization, dynamics, and interactions within living cells. While direct live-cell imaging studies specifically focused on tracking the movement or dynamics of isolated this compound (CPSF3 or yeast Pta1) are not extensively detailed in the provided search results, these methods are fundamental for studying the cellular processes in which PTA1 is involved, such as mRNA processing and transcription termination.

Immunofluorescent staining, a related microscopy technique, has been used to examine the localization of CPSF3. For instance, studies have shown that expression of certain proteins can induce the redistribution of CPSF3 from its primary nuclear location to the cytoplasm, suggesting its involvement in dynamic cellular processes and complex formation. pdbj.org The staining appeared patchy in the cytoplasm, indicating that CPSF3 might be bound in a complex. pdbj.org

Fluorescence microscopy, often coupled with genetically encoded fluorescent proteins or fluorescent dyes, is a key tool for observing the spatiotemporal dynamics of RNA and associated proteins in living cells. readthedocs.ionih.gov While not specifically focused on PTA1/CPSF3 in the provided context, these techniques are broadly applicable to studying the recruitment and assembly of mRNA processing machinery components at transcription sites in real-time.

Electron Microscopy for Ultrastructural Analysis of Protein Assemblies

EM studies have been instrumental in visualizing the human pre-mRNA 3'-end processing machinery, revealing the arrangement of its subunits, including those interacting with or containing the mammalian PTA1 homolog, Symplekin, and the endonuclease CPSF3. mdpi.com These studies showed that the mammalian polyadenylation specificity factor (mPSF) forms a well-ordered core of the cleavage and polyadenylation specificity factor (CPSF), while the mammalian cleavage factor (mCF), which contains CPSF73 (CPSF3), CPSF100, and Symplekin, is more flexible and arranged to the side of mPSF. mdpi.com

EM has been used to examine recombinant human CPSF and CstF complexes, providing a model for how the subunits are arranged relative to each other. mdpi.com The flexibility of the mCF module relative to mPSF has been observed through EM, highlighting the dynamic nature of the processing machinery. mdpi.comrcsb.org

Biophysical and Structural Determination Techniques

High-resolution structural techniques are essential for understanding the molecular mechanisms of this compound function and its interactions within complexes.

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-EM has emerged as a powerful technique for determining the structures of large and dynamic protein complexes, providing detailed views of subunit arrangement and interactions.

Cryo-EM has been extensively applied to study the human CPSF complex, including modules containing CPSF3. Structures of the core CPSF module bound to the AAUAAA polyadenylation signal have been determined at resolutions as high as 3.1 Å and 3.4 Å. pnas.orgnih.govnih.gov These structures have revealed how the polyadenylation signal is recognized by CPSF subunits, including the roles of CPSF30 and WDR33 in directly contacting the RNA. pnas.orgnih.gov

Cryo-EM studies have also provided structural information on the mCF module, albeit at lower resolutions (around 7.4 Å) due to its inherent flexibility. mdpi.comrcsb.org These structures show that CPSF73 and CPSF100 bind to Symplekin via their C-terminal domains, forming a trilobal structure with variable relative positions of the lobes. rcsb.org

Cryo-EM has also been used to study the histone pre-mRNA 3'-end processing complex, which contains CPSF73, CPSF100, and Symplekin, revealing the organization of this machinery assembled on RNA. nih.govrcsb.org

Key Cryo-EM Findings for CPSF Complexes:

Complex StudiedResolution (Å)Key InsightsSource
Human core CPSF + AAUAAA RNA3.1, 3.4Molecular basis of PAS recognition by CPSF160, WDR33, and CPSF30. pnas.orgnih.govnih.gov pnas.orgnih.govnih.gov
Human CPSF (mPSF + mCF)3.0 (mPSF core), 7.4 (mCF)Overall architecture, flexibility of mCF relative to mPSF. mdpi.com mdpi.com
Human mPSF + CstF3.6Organization of mPSF and CstF in the processing machinery. mdpi.com mdpi.com
Human histone 3'-end cleavage complex + RNA-Organization of CPSF73, CPSF100, Symplekin, and CstF64 on histone RNA. nih.govrcsb.org nih.govrcsb.org

X-ray Crystallography for High-Resolution Protein Structures

X-ray crystallography provides atomic-resolution details of protein structures, enabling the identification of active sites, interaction interfaces, and conformational changes.

X-ray crystallography has been used to determine the structure of the catalytic segment of human CPSF73 (CPSF3), including in complex with inhibitors. pdbj.orgrcsb.orgresearchgate.net These structures have revealed the architecture of the metallo-β-lactamase and β-CASP domains that form the active site of this endonuclease. nih.govrcsb.orgnih.gov

Crystallographic studies have shown how small molecules, such as benzoxaboroles, bind to the active site of CPSF3, providing a molecular mechanism for their inhibitory activity. genecards.orgpdbj.orgrcsb.orgnih.govnih.govwikipedia.org

X-ray diffraction analysis, in conjunction with other techniques like inductively coupled plasma mass spectrometry (ICP-MS), has been used to examine the metal ion content in the active site of CPSF73, revealing the presence of a mixture of metal ions like Fe, Zn, and Mn, which are critical for its nuclease activity. nih.govresearchgate.net

Key X-ray Crystallography Findings for CPSF3:

Structure StudiedResolution (Å)Key InsightsSource
Human CPSF73 catalytic segment-Architecture of metallo-β-lactamase and β-CASP domains, active site details. nih.govrcsb.orgnih.gov
Human CPSF73 catalytic segment + benzoxaborole inhibitor1.70, 2.5Binding mode of inhibitors in the active site. nih.govpdbj.orgrcsb.org nih.govpdbj.orgrcsb.org
Human Symplekin-Ssu72-CTD phosphopeptide complex-Structure of the mammalian PTA1 homolog Symplekin in complex. nih.gov nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

NMR spectroscopy is a powerful technique for studying protein dynamics, flexibility, and interactions in solution, providing information that complements static structural data from crystallography and Cryo-EM.

NMR spectroscopy has been used to study the interactions between the C-terminal domains of CPSF73 and CPSF100, which form a heterodimer. nih.govnih.govnih.govnmrbordeaux.org These studies have provided insights into the contacts between these subunits and their interaction with Symplekin. nih.govnih.govnmrbordeaux.org

NMR has also been applied to study individual domains of CPSF subunits, such as the CTD3 domain of CPSF73, revealing its structure and its essential role in binding to Symplekin. nih.govnih.govnmrbordeaux.orgbmrb.iohaifa.ac.il

NMR spectroscopy is particularly valuable for studying the flexible regions of proteins and complexes that may not be well-resolved in Cryo-EM or crystal structures. bmrb.io

Key NMR Spectroscopy Findings for CPSF Components:

Components StudiedKey InsightsSource
CPSF73-CPSF100 C-terminal heterodimerSolution structure, inter-subunit contacts. nih.govnih.govnih.govnmrbordeaux.org nih.govnih.govnih.govnmrbordeaux.org
CPSF73 CTD3Structure, interaction with Symplekin. nih.govnih.govnmrbordeaux.orgbmrb.iohaifa.ac.il nih.govnih.govnmrbordeaux.orgbmrb.iohaifa.ac.il
CPSF73-CPSF100-Symplekin C-terminal trimer (modeled)Support for conserved architecture and interactions based on experimental data. nih.govbmrb.io nih.govbmrb.io

Computational Modeling and Network Analysis for Systems-Level Understanding

Computational modeling and network analysis play an important role in integrating structural, biochemical, and genomics data to understand the function of this compound (CPSF3/Pta1) within the complex cellular network.

Computational models can be used to analyze and predict protein-protein interactions within the mRNA processing machinery, helping to understand how subunits like CPSF3 and Symplekin assemble and interact with other factors. scholaris.caoup.comwfu.edunih.govbiorxiv.org These models can leverage data from techniques like affinity purification-mass spectrometry and yeast two-hybrid screens. yeastgenome.org

Computational analysis of gene expression data, particularly RNA sequencing data, can reveal the impact of CPSF3 depletion or inhibition on global mRNA processing, including alternative polyadenylation (APA) and the balance between linear and circular RNA production. pdbj.orgscholaris.ca Algorithms can be used to identify altered APA sites and differentially expressed genes upon manipulation of CPSF3 levels.

Computational approaches are also used in the analysis of structural data from Cryo-EM and X-ray crystallography, including model building, refinement, and validation. nih.govpdbj.orgpnas.orgnih.govrcsb.orgnih.gov Furthermore, computational modeling can be used to simulate the molecular dynamics of protein-RNA complexes, providing insights into their flexibility and conformational changes. yeastgenome.org

Network analysis can help visualize and interpret the complex web of interactions involving CPSF3 and other mRNA processing factors, identifying key nodes and pathways regulated by this compound activity. scholaris.cawfu.edunih.govbiorxiv.org

Key Applications of Computational Approaches:

ApplicationDescriptionSource
Protein-Protein Interaction Prediction/AnalysisInferring and analyzing interactions within the CPSF complex and with other factors. scholaris.caoup.comwfu.edunih.govbiorxiv.org scholaris.caoup.comwfu.edunih.govbiorxiv.org
Analysis of Gene Expression and RNA ProcessingIdentifying changes in mRNA levels, APA, and circRNA production upon CPSF3 perturbation. pdbj.orgscholaris.ca pdbj.orgscholaris.ca
Molecular Dynamics SimulationsStudying the flexibility and conformational changes of protein-RNA complexes. yeastgenome.org yeastgenome.org
Structural Data Analysis and Model BuildingAssisting in the interpretation and refinement of Cryo-EM and crystallography data. nih.govpdbj.orgpnas.orgnih.govrcsb.orgnih.gov nih.govpdbj.orgpnas.orgnih.govrcsb.orgnih.gov
Network Visualization and Pathway AnalysisMapping the interactions of CPSF3 within cellular networks. scholaris.cawfu.edunih.govbiorxiv.org scholaris.cawfu.edunih.govbiorxiv.org

Protein-Protein Interaction Network Analysis

Understanding the network of interactions in which PTA1 participates is fundamental to comprehending its cellular functions. PTA1 is known to be a component of multi-protein complexes, notably the CPF complex and the APT complex, both involved in RNA processing. uniprot.org Within the CPF complex, PTA1 has been shown to interact with specific subunits, including Ssu72, Pti1, and Ysh1. nih.gov These interactions are crucial for the proper assembly and function of the complex in pre-mRNA cleavage and polyadenylation. nih.gov

Various experimental and computational methods are employed to map and analyze the protein-protein interaction network of PTA1. Experimental approaches such as affinity capture followed by mass spectrometry (Affinity Capture-MS), yeast two-hybrid (Y2H) screening, and co-immunoprecipitation (co-IP) are standard techniques used to identify protein interaction partners. yeastgenome.orgthermofisher.comnih.govthermofisher.comnih.gov Data from such experiments, like those available for Saccharomyces cerevisiae PTA1 in databases such as the Saccharomyces Genome Database (SGD), provide valuable insights into the proteins that physically associate with PTA1. yeastgenome.org Computational methods complement experimental findings by predicting interactions based on various data sources, including sequence co-evolution, gene expression profiles, and structural information. nih.gov

The analysis of PTA1's interaction network helps to place the protein within the broader context of cellular pathways and processes. By identifying its direct binding partners and the complexes it forms, researchers can infer its precise roles in tRNA and mRNA processing and how these activities are coordinated with other cellular events.

Table 1: Reported Interaction Partners of Saccharomyces cerevisiae PTA1

Interaction PartnerComplex Affiliation (if specified)Method of Identification (Examples from literature/databases)
Ssu72CPFInteraction studies nih.gov
Pti1CPFInteraction studies nih.gov
Ysh1CPFInteraction studies nih.gov
(Other CPF subunits)CPFComponent of complex uniprot.org
(Other APT subunits)APTComponent of complex uniprot.org

Homology Modeling and Structural Prediction

Determining the three-dimensional structure of PTA1 is essential for understanding its molecular function and interactions at an atomic level. While experimental methods like X-ray crystallography or NMR spectroscopy can provide high-resolution structures, they are not always feasible for all proteins. In such cases, computational methods like homology modeling and other structural prediction techniques become invaluable. youtube.comfrontiersin.orgresearchgate.netmedcraveonline.com

Homology modeling, also known as comparative modeling, predicts the 3D structure of a target protein based on the known experimental structure of a homologous protein (a template) with a similar amino acid sequence. youtube.comfrontiersin.orgresearchgate.netmedcraveonline.com The principle behind this method is that proteins with similar sequences tend to have similar structures due to evolutionary conservation. frontiersin.orgresearchgate.netmedcraveonline.com Given that PTA1 has conserved domains, such as the N-terminal Symplekin/Pta1 domain found in both yeast and animal proteins, homology modeling can be applied to model specific regions or potentially the entire protein if suitable templates are available. ebi.ac.uk

Modern structural prediction tools, including those utilizing artificial intelligence like AlphaFold, can predict protein structures with high accuracy even in the absence of closely related templates. ebi.ac.uk These predicted structures can then be used to study potential interaction interfaces, identify functional residues, and understand the impact of mutations. Validation of predicted structures is typically performed using tools that assess stereochemical quality, such as Ramachandran plots. youtube.comresearchgate.netmedcraveonline.com

Structural insights gained from homology modeling and prediction can provide a framework for designing targeted experiments to probe PTA1 function, such as site-directed mutagenesis to investigate the roles of specific amino acids in protein-protein interactions or enzymatic activity.

Analysis of Evolutionary Conservation Profiles

The high degree of evolutionary conservation of the PTA1 gene and protein across diverse species highlights its fundamental importance for cellular life. ontosight.ainih.govyeastgenome.orgnih.gov Analyzing the evolutionary conservation profile of PTA1 involves comparing its amino acid sequence across multiple homologous proteins from different organisms. This analysis can reveal regions or specific amino acid residues that have been maintained throughout evolution, suggesting their critical importance for the protein's structure, function, or interaction with other molecules. proteopedia.orgtau.ac.il

Bioinformatics tools like ConSurf are specifically designed to estimate the evolutionary conservation of amino acid positions in a protein based on the phylogenetic relationships between homologous sequences. proteopedia.orgtau.ac.il These tools assign conservation scores to each residue, allowing researchers to identify highly conserved patches on the protein surface or within its core. proteopedia.orgtau.ac.il Highly conserved regions are often indicative of functional sites, such as active sites in enzymes, binding interfaces for interaction partners, or crucial structural elements. proteopedia.org

Databases like SGD provide information on PTA1 homologs across different species, facilitating comparative genomics and evolutionary analysis. yeastgenome.org Studies comparing the conservation of sequence motifs, particularly at sites of posttranslational modification, can also provide insights into the functional evolution of proteins like PTA1. nih.gov By integrating evolutionary conservation data with structural and interaction information, researchers can gain a more comprehensive understanding of the functional constraints and evolutionary history that have shaped the this compound.

Table 2: Illustrative Example of Evolutionary Conservation Analysis Output (Conceptual)

Residue PositionAmino Acid (S. cerevisiae)Conservation Score (Conceptual)Inferred Importance (Conceptual)
XLeucineHighLikely functionally important
YAspartateHighLikely functionally important
ZSerineLowLess evolutionary constraint

Note: This table is a conceptual example illustrating the type of data generated by conservation analysis tools. Actual scores and interpretations would depend on the specific analysis performed.

By applying these advanced methodological approaches, researchers continue to unravel the intricate details of this compound function, its interactions within cellular machinery, and its conserved role in fundamental biological processes.

Concluding Remarks and Future Research Directions

Q & A

Q. How can conflicting reports about PTA1’s expression in endothelial cells be addressed?

  • Resolution : Perform multi-parametric flow cytometry on activated vs. quiescent endothelial cells. Account for tissue-specific heterogeneity (e.g., vascular vs. lymphatic endothelium) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.